Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate
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Overview
Description
Methyl 3-{7-oxabicyclo[221]heptan-2-yl}prop-2-ynoate is a compound that features a unique bicyclic structure, specifically a 7-oxabicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A natural product with a similar bicyclic structure, known for its vesicant properties and use in medicinal chemistry.
7-Oxabicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic ring, used in organic synthesis and materials science.
Uniqueness
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate is unique due to its combination of a bicyclic ring system with an alkyne and ester functional groups. This combination provides a versatile platform for chemical modifications and the development of new compounds with diverse applications .
Biological Activity
Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate (CAS No. 1851263-80-3) is a compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂O₃ |
Molecular Weight | 184.20 g/mol |
CAS Number | 1851263-80-3 |
Boiling Point | Not available |
The compound features a bicyclic structure that includes an oxabicyclo[2.2.1]heptane moiety, which is known for its unique reactivity and potential biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Reactions : The presence of the alkynyl group allows for nucleophilic attack, which can lead to the formation of reactive intermediates that interact with biological macromolecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Some derivatives of bicyclic compounds have shown promise as antimicrobial agents, suggesting that this compound may exhibit similar properties.
Research Findings
Recent studies have investigated the biological activities of this compound and its derivatives:
Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various bicyclic compounds, including this compound. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds derived from the bicyclic structure. This compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines using standard MTT assays to assess cell viability. The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the compound was evaluated for its effectiveness against various bacterial strains using disc diffusion methods and broth microdilution techniques. The results confirmed its potential as an antimicrobial agent with notable efficacy against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)5-2-7-6-8-3-4-9(7)13-8/h7-9H,3-4,6H2,1H3 |
InChI Key |
SNJNEUHQLIWUBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CC2CCC1O2 |
Origin of Product |
United States |
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